molecular formula C6H5BF4N2O2S B3039262 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate CAS No. 100421-50-9

2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate

Cat. No.: B3039262
CAS No.: 100421-50-9
M. Wt: 255.99 g/mol
InChI Key: LNSYBPMEVKSYAD-UHFFFAOYSA-N
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Description

2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate is a diazonium salt with the molecular formula C6H5BF4N2O2S and a molecular weight of 255.99 g/mol. This compound is notable for its applications in organic synthesis, particularly in the field of fluorine chemistry .

Preparation Methods

The synthesis of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate typically involves the diazotization of 2-methoxycarbonylthiophene. The process begins with the nitration of 2-methoxycarbonylthiophene to form the corresponding nitro compound. This is followed by reduction to the amine, which is then diazotized using nitrous acid in the presence of tetrafluoroboric acid to yield the diazonium salt .

Chemical Reactions Analysis

2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in Sandmeyer reactions to form aryl halides.

    Coupling Reactions: It can couple with phenols and amines to form azo compounds.

    Reduction Reactions: It can be reduced to form the corresponding thiophene derivative.

Common reagents used in these reactions include copper(I) chloride for Sandmeyer reactions and sodium nitrite for diazotization . Major products formed include aryl halides, azo compounds, and thiophene derivatives .

Scientific Research Applications

2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Material Science: It is employed in the preparation of conductive polymers and other advanced materials.

    Pharmaceuticals: It serves as a building block in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals, during its reactions. These intermediates can undergo further transformations to yield a variety of products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Methoxycarbonylthiophene-3-diazonium tetrafluoroborate can be compared with other diazonium salts, such as:

    2-Methoxycarbonylphenyl diazonium tetrafluoroborate: Similar in structure but with a phenyl ring instead of a thiophene ring.

    2-Methoxycarbonylbenzene diazonium tetrafluoroborate: Another similar compound with a benzene ring.

The uniqueness of this compound lies in its thiophene ring, which imparts different electronic properties and reactivity compared to its phenyl and benzene counterparts.

Properties

IUPAC Name

2-methoxycarbonylthiophene-3-diazonium;tetrafluoroborate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N2O2S.BF4/c1-10-6(9)5-4(8-7)2-3-11-5;2-1(3,4)5/h2-3H,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSYBPMEVKSYAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.COC(=O)C1=C(C=CS1)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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